molecular formula C6H13NO B1455536 3-[(Methylamino)methyl]cyclobutan-1-ol CAS No. 917827-86-2

3-[(Methylamino)methyl]cyclobutan-1-ol

Cat. No. B1455536
CAS RN: 917827-86-2
M. Wt: 115.17 g/mol
InChI Key: MCZGKHDYQOQIQW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-[(Methylamino)methyl]cyclobutan-1-ol is 1S/C6H13NO/c1-7-5-6(8)3-2-4-6/h7-8H,2-5H2,1H3 . This indicates that the compound has a cyclobutanol ring with a methylamino group attached to it.


Physical And Chemical Properties Analysis

3-[(Methylamino)methyl]cyclobutan-1-ol has a molecular weight of 115.18 . The compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Intermediates

3-[(Methylamino)methyl]cyclobutan-1-ol and its derivatives are used in the synthesis of complex molecules. For instance, cyclobutanols serve as intermediates in the creation of chromenes containing a cyclobutane ring, which are essential for the synthesis of carotenoid pigments like capsorubin. This demonstrates the utility of such compounds in the synthesis of naturally occurring and synthetic organic molecules with potential applications in various fields, including materials science and pharmaceuticals (Bernard et al., 2004).

Organic Synthesis and Molecular Diversity

Cyclobutanones and related compounds, including those derived from 3-[(Methylamino)methyl]cyclobutan-1-ol, are pivotal in constructing quaternary α-methylamino cyclobutanones. These structures are crucial for developing synthetically valuable scaffolds, like substituted tryptamines and cyclobuta-fused indolines, showcasing their significance in expanding molecular diversity and complexity in synthetic organic chemistry (Ghisu et al., 2016).

Advanced Material Synthesis

The versatility of cyclobutane derivatives is further exemplified in their application in the synthesis of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This demonstrates the compound's role in materials science, where such derivatives can be used to create novel materials with unique properties (Yao & Shi, 2007).

Peptide Dendrimer Synthesis

In the field of bioorganic chemistry, cyclobutane-containing compounds have been used to synthesize highly functionalized C3-symmetric peptide dendrimers. These dendrimers have potential applications in drug delivery, bioimaging, and as scaffolds for multivalent interactions, highlighting the compound's utility in creating biologically relevant structures (Gutiérrez-Abad et al., 2010).

Photocatalysis

Recent studies have explored the use of flavin derivatives, related in structure to cyclobutane derivatives, in visible light photocatalysis for [2+2] cycloadditions. This application underscores the potential of cyclobutane-related compounds in green chemistry and sustainable synthesis strategies, where they can facilitate energy-efficient and environmentally benign chemical transformations (Mojr et al., 2015).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(methylaminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-5-2-6(8)3-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZGKHDYQOQIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Methylamino)methyl]cyclobutan-1-ol

CAS RN

917827-86-2
Record name (1s,3s)-3-[(methylamino)methyl]cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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